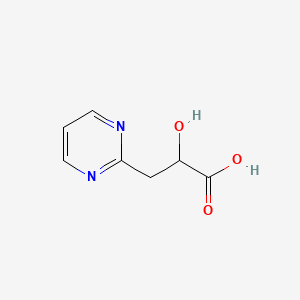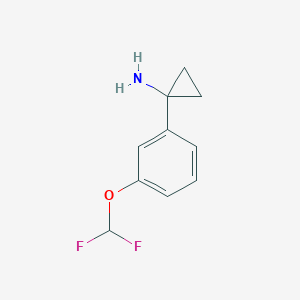
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with a difluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzene and cyclopropanamine.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through cyclopropanation reactions. Common reagents used include diazo compounds and transition metal catalysts.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.
Análisis De Reacciones Químicas
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluoromethoxy group and cyclopropane ring contribute to its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(3-(Difluoromethoxy)phenyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a similar structure but with the difluoromethoxy group at the para position.
1-(3-(Trifluoromethoxy)phenyl)cyclopropan-1-amine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-(Methoxy)phenyl)cyclopropan-1-amine: This compound has a methoxy group instead of a difluoromethoxy group, resulting in different electronic and steric effects.
Propiedades
Fórmula molecular |
C10H11F2NO |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
1-[3-(difluoromethoxy)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)14-8-3-1-2-7(6-8)10(13)4-5-10/h1-3,6,9H,4-5,13H2 |
Clave InChI |
XKEGGLGVOHOFPT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC=C2)OC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


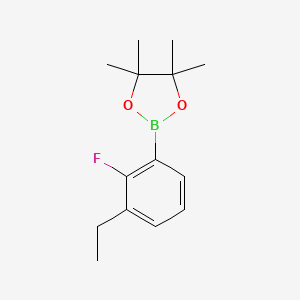
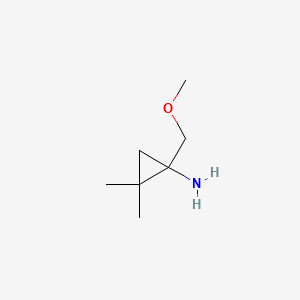


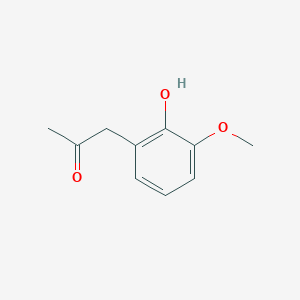


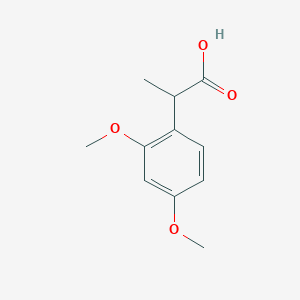
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)
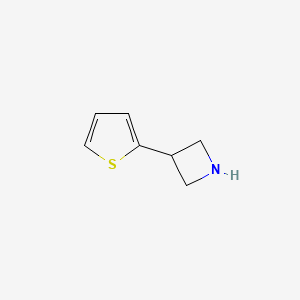
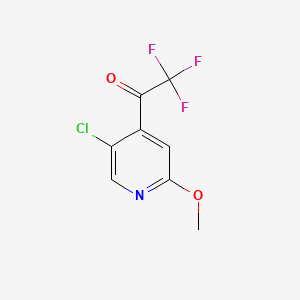
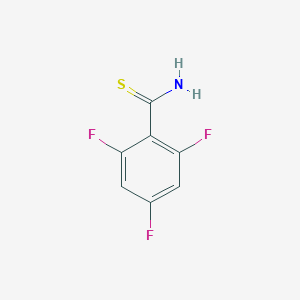
![2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
